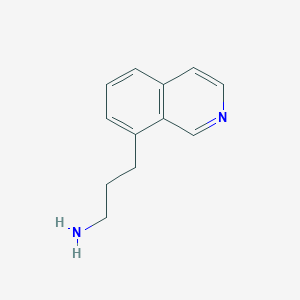

8-Isoquinolinepropanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-isoquinolin-8-ylpropan-1-amine |

InChI |

InChI=1S/C12H14N2/c13-7-2-5-10-3-1-4-11-6-8-14-9-12(10)11/h1,3-4,6,8-9H,2,5,7,13H2 |

InChI Key |

LGADFDUGNZZXKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Isoquinolinepropanamine

Established Synthetic Routes for 8-Isoquinolinepropanamine and Precursors

The traditional syntheses of the isoquinoline (B145761) scaffold, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, provide a foundational framework for accessing the core structure. pharmaguideline.comresearchgate.net These methods, however, are often limited to electron-rich systems and may not be directly suitable for producing 8-substituted isoquinolines without appropriately substituted precursors. researchgate.net

A more direct and versatile approach to 8-substituted isoquinolines, and by extension this compound, involves the synthesis of a key intermediate, 8-bromoisoquinoline (B29762). This can be achieved through several pathways, including a multi-step sequence starting from isoquinoline involving nitration, reduction, diazotization, and a Sandmeyer reaction. A ring synthesis approach, specifically a modification of the Pomeranz-Fritsch reaction, has also been employed to produce 8-bromoisoquinoline. acs.org

Once 8-bromoisoquinoline is obtained, it serves as a versatile precursor for the introduction of the propanamine side chain. Established methods for carbon-carbon bond formation can be utilized. One plausible, though not explicitly documented, route involves a three-step sequence:

Heck Reaction: 8-bromoisoquinoline can be coupled with acrylonitrile (B1666552) using a palladium catalyst to yield 8-isoquinolineacrylonitrile. The Heck reaction is a well-established method for the arylation of alkenes. wikipedia.org

Reduction of the Alkene: The resulting α,β-unsaturated nitrile can be selectively reduced to the corresponding saturated nitrile, 8-isoquinolinepropanenitrile.

Nitrile Reduction: The final step involves the reduction of the nitrile group to a primary amine, yielding this compound. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The following table outlines the key reactions in this proposed established route:

| Step | Reaction | Reactants | Key Reagents | Product |

| 1 | Pomeranz-Fritsch Reaction (modified) | Substituted benzaldehyde (B42025) and aminoacetal | Acid catalyst | 8-Bromoisoquinoline |

| 2 | Heck Reaction | 8-Bromoisoquinoline, Acrylonitrile | Palladium catalyst, Base | 8-Isoquinolineacrylonitrile |

| 3 | Alkene Reduction | 8-Isoquinolineacrylonitrile | H2, Catalyst (e.g., Pd/C) | 8-Isoquinolinepropanenitrile |

| 4 | Nitrile Reduction | 8-Isoquinolinepropanenitrile | LiAlH4 or H2, Catalyst (e.g., Raney Ni) | This compound |

Novel Synthetic Methodologies for this compound Derivatives

More contemporary synthetic methods offer potentially more efficient and versatile routes to this compound and its derivatives. These often rely on palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.

A notable novel approach would involve the Sonogashira coupling of 8-bromoisoquinoline with propargylamine. wikipedia.org This reaction directly introduces the three-carbon chain with the amino group already present, albeit as part of an alkyne. The resulting 8-(3-aminoprop-1-yn-1-yl)isoquinoline would then require reduction of the triple bond to the corresponding saturated propyl chain to afford this compound. This reduction can be accomplished via catalytic hydrogenation. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org

Another innovative strategy involves the Suzuki coupling of 8-bromoisoquinoline with a suitable organoboron reagent. wikipedia.org For instance, coupling with a boronic ester derivative of propenal could be envisioned, followed by reductive amination of the resulting aldehyde to introduce the amine functionality.

The following table summarizes these novel synthetic approaches:

| Reaction | Key Reactants | Catalyst System | Intermediate | Final Product |

| Sonogashira Coupling | 8-Bromoisoquinoline, Propargylamine | Pd catalyst, Cu cocatalyst, Base | 8-(3-Aminoprop-1-yn-1-yl)isoquinoline | This compound |

| Suzuki Coupling | 8-Bromoisoquinoline, Propenal boronic ester | Pd catalyst, Base | 8-(3-Oxoprop-1-en-1-yl)isoquinoline | This compound (via reductive amination) |

Stereoselective Synthesis Approaches for this compound Analogues

The development of stereoselective methods is crucial for the synthesis of chiral analogues of this compound, which may exhibit distinct biological activities. While direct asymmetric synthesis of this compound is not well-documented, established principles of stereoselective synthesis can be applied to its analogues.

One potential strategy involves the asymmetric reduction of a suitable prochiral precursor. For instance, if a synthetic route proceeds through an intermediate containing a ketone on the propyl side chain, asymmetric hydrogenation using a chiral catalyst could establish a stereocenter.

Furthermore, the Pictet-Spengler reaction, which typically yields tetrahydroisoquinolines, can be performed asymmetrically. nih.gov If a chiral β-arylethylamine precursor is used, or if a chiral catalyst is employed, it is possible to generate enantiomerically enriched tetrahydroisoquinoline derivatives. nih.gov While this would not directly yield the aromatic this compound, it provides a pathway to chiral precursors that could potentially be aromatized in a subsequent step.

Recent advances have also demonstrated the nickel-catalyzed asymmetric denitrogenative transannulation of 1,2,3-benzotriazin-4(3H)-ones with internal alkynes to produce axially chiral isoquinolones in an atroposelective manner. nih.gov This highlights the potential for creating chiral isoquinoline-based structures.

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its precursors, particularly in the crucial carbon-carbon bond-forming steps. As previously mentioned, palladium-catalyzed reactions are central to many of the proposed synthetic routes.

Palladium-catalyzed cross-coupling reactions , such as the Heck, Sonogashira, and Suzuki reactions, are essential for functionalizing the 8-position of the isoquinoline ring, starting from 8-bromoisoquinoline. wikipedia.orgwikipedia.orgwikipedia.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations.

More recently, rhodium- and iridium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. acs.org While C-H activation of quinoline (B57606) N-oxides has been shown to be selective for the C8 position, extending this methodology to isoquinolines for the direct introduction of a propanamine precursor remains an area for future research. acs.orgresearchgate.net Ruthenium-catalyzed oxidative annulation has also been explored for the synthesis of isoquinolones using an 8-aminoquinoline (B160924) directing group. nih.gov

The following table provides an overview of the catalytic methods applicable to the synthesis of this compound precursors:

| Catalytic Method | Metal Catalyst | Key Transformation | Substrate |

| Heck Reaction | Palladium | C-C bond formation (alkenylation) | 8-Bromoisoquinoline |

| Sonogashira Coupling | Palladium/Copper | C-C bond formation (alkynylation) | 8-Bromoisoquinoline |

| Suzuki Coupling | Palladium | C-C bond formation (arylation/vinylation) | 8-Bromoisoquinoline |

| C-H Activation | Rhodium/Iridium | Direct C-H functionalization | Isoquinoline derivatives |

Mechanistic Investigations of Synthetic Pathways for this compound

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The synthesis of this compound involves several key mechanistic steps.

The classical isoquinoline syntheses proceed through well-studied mechanisms. The Bischler-Napieralski reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, likely proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.comorganic-chemistry.org The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic attack on the aromatic ring. nrochemistry.comname-reaction.comdepaul.edunih.govwikipedia.org The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgyoutube.comresearchgate.net

The mechanisms of the palladium-catalyzed cross-coupling reactions are also well-established and generally involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.orgwikipedia.org

Heck Reaction Mechanism: The cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (8-bromoisoquinoline). This is followed by coordination of the alkene, migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the palladium catalyst. wikipedia.orgpearson.comorganic-chemistry.org

Sonogashira Coupling Mechanism: This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the coupled product. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and a copper(I) salt. wikipedia.orgorganic-chemistry.orglibretexts.orgrsc.orgyoutube.com

Suzuki Coupling Mechanism: The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with an organoboron species that has been activated by a base. Reductive elimination then gives the final product. wikipedia.orgorganic-chemistry.orglibretexts.org

A deeper understanding of these mechanisms allows for the rational design of more efficient and selective syntheses of this compound and its derivatives.

Advanced Analytical Characterization Methodologies in 8 Isoquinolinepropanamine Research

Spectroscopic Techniques for Structural Elucidation of 8-Isoquinolinepropanamine and Analogues (e.g., High-Resolution Mass Spectrometry, Advanced Nuclear Magnetic Resonance Spectroscopy)

The definitive identification of this compound and its derivatives relies heavily on the application of sophisticated spectroscopic methods. High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for elucidating the precise molecular structure.

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula. scielo.br In the analysis of isoquinoline (B145761) alkaloids, electrospray ionization (ESI) is a commonly employed technique, which typically generates protonated molecular ions [M+H]+ in the positive ion mode. nih.gov The high resolving power of instruments like quadrupole time-of-flight (Q-TOF) mass spectrometers enables the differentiation of compounds with very similar nominal masses. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments are invaluable for structural confirmation. Collision-induced dissociation (CID) of the precursor ion generates a characteristic fragmentation pattern that provides insights into the molecule's substructures. For aliphatic amines, a common fragmentation pathway involves the cleavage of the C-C bond adjacent to the C-N bond. libretexts.orgmiamioh.edu In the case of an isoquinolinepropanamine, characteristic fragments would arise from cleavages within the propanamine side chain and potentially from the isoquinoline ring system. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. mdpi.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive analysis of this compound analogues, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) of the aromatic protons on the isoquinoline ring and the aliphatic protons on the propanamine side chain are distinct and informative. mdpi.com

¹³C NMR: This technique identifies the different carbon environments within the molecule. bohrium.comcdnsciencepub.com The chemical shifts of the carbon atoms in the isoquinoline core and the propanamine substituent are characteristic. mdpi.com

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. Correlation Spectroscopy (COSY) reveals proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds. These are essential for unambiguously assigning all proton and carbon signals and confirming the substitution pattern of the isoquinoline ring. researchgate.net

Below is a representative table of ¹H and ¹³C NMR chemical shifts for a related substituted isoquinoline derivative, illustrating the type of data obtained from these analyses.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isoquinoline Ring | ||

| C1 | - | 163.9 |

| C3 | 3.62 (td) | 46.8 |

| C4 | 2.63 (t) | 25.7 |

| C4a | - | 122.3 |

| C5 | 6.68 (s) | 109.1 |

| C6 | - | 147.5 |

| C7 | - | 151.0 |

| C8 | 6.98 (s) | 110.2 |

| C8a | - | 131.2 |

| Substituents | ||

| 1-CH₃ | 2.36 (s) | 23.3 |

| 6-OCH₃ | 3.89 (s) | 56.0 |

| 7-OCH₃ | 3.90 (s) | 56.2 |

| Data is for the related compound 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) and serves as an illustrative example. mdpi.com |

Chromatographic Methods for Isolation and Purity Assessment of Research Batches

Chromatographic techniques are essential for both the isolation of this compound from synthesis reaction mixtures and the assessment of the purity of the final research batches. synthinkchemicals.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for these purposes due to its high resolution and sensitivity. nih.govresearchgate.net

Isolation: Preparative HPLC is a powerful method for purifying compounds on a larger scale. researchgate.net The choice of stationary phase and mobile phase is critical for achieving optimal separation. For isoquinoline alkaloids, reversed-phase (RP) chromatography is common, utilizing a C18-functionalized silica (B1680970) stationary phase. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com The pH of the mobile phase can be adjusted to control the retention of the basic isoquinolinepropanamine.

Purity Assessment: Analytical HPLC is used to determine the purity of a sample by separating the main compound from any impurities. researchgate.net The purity is typically expressed as a percentage of the total peak area in the chromatogram. Method validation is crucial to ensure the accuracy and reliability of the purity assessment. This includes demonstrating the method's specificity, linearity, accuracy, and precision. For chiral molecules like this compound, chiral HPLC is necessary to separate and quantify the individual enantiomers, as they may exhibit different biological activities. mdpi.com Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective for the enantioseparation of isoquinoline derivatives. nih.govmdpi.com

The following table provides an example of HPLC conditions that could be adapted for the analysis of this compound, based on methods used for related isoquinoline alkaloids.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a modifier (e.g., formic acid or ammonium (B1175870) formate) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 235 nm and 278 nm) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| These are general conditions and would require optimization for the specific analysis of this compound. sielc.comnih.govnih.gov |

Crystallographic Studies of this compound and Related Molecular Architectures

X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information for a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, yielding detailed information on bond lengths, bond angles, and stereochemistry. nih.gov

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide invaluable structural data. The resulting crystal structure would confirm the connectivity of the atoms, the conformation of the propanamine side chain, and the planarity of the isoquinoline ring system. nih.gov In cases where the compound is a salt (e.g., a hydrochloride salt formed by protonation of the amine), crystallography can also elucidate the ionic interactions and hydrogen bonding networks within the crystal structure. researchgate.net

Computational Chemistry and Molecular Modeling Investigations of 8 Isoquinolinepropanamine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are foundational to understanding the intrinsic properties of a molecule, governed by its electron distribution. These in silico methods solve the electronic Schrödinger equation to yield information on molecular energies, geometries, and other electronic characteristics. wikipedia.orgyoutube.com

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on their electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nih.govnih.gov For isoquinoline (B145761) and its derivatives, DFT is employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental infrared and Raman spectra, and analyze electronic properties. tandfonline.com

Key applications of DFT include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.comresearchgate.net DFT calculations for the parent isoquinoline molecule show a HOMO-LUMO energy gap of 3.78 eV, indicating significant stability. tandfonline.com Further calculations can determine various reactivity descriptors that predict molecular behavior. nih.govresearchgate.net

| Calculated Property | Significance | Example Value (for Isoquinoline) |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | -5.581 eV tandfonline.com |

| LUMO Energy | Indicates electron-accepting ability | -1.801 eV tandfonline.com |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity | 3.78 eV tandfonline.com |

| Dipole Moment | Measures the polarity of the molecule | 2.004 D tandfonline.com |

| Chemical Hardness (η) | Measures resistance to change in electron distribution | 1.89 eV tandfonline.com |

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using empirical parameters derived from experimental data. wikipedia.orgnih.gov These methods are based solely on fundamental physical constants. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) scheme, which provides a foundational approximation of the system's wave function and energy. wikipedia.org

More accurate, and computationally expensive, methods known as post-Hartree-Fock methods (such as Møller-Plesset perturbation theory and Configuration Interaction) build upon the HF calculation to account for electron correlation more precisely. nih.gov Ab initio methods are often used for smaller molecules or to benchmark other methods like DFT due to their high accuracy. nih.gov They can be employed to explore reaction mechanisms, determine excited state properties, and calculate molecular characteristics with high precision. nih.govru.nl

Quantum chemical calculations are instrumental in mapping the potential energy surface of a molecule. This "energy landscape" reveals the relative energies of different molecular conformations. By locating energy minima, researchers can identify the most stable three-dimensional structures of 8-Isoquinolinepropanamine, particularly concerning the rotation of the propanamine side chain. The calculations can also identify transition states—the energy barriers that must be overcome for the molecule to transition from one conformation to another. mdpi.com

Furthermore, these methods can predict the redox properties of the molecule. By calculating the ionization potential (energy required to remove an electron) and electron affinity (energy released when an electron is added), DFT can provide insights into the molecule's susceptibility to oxidation and reduction. This is crucial for understanding its potential role in biological processes involving electron transfer and for predicting its antioxidant or pro-oxidant capabilities. researchgate.net

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemical methods excel at describing the static electronic properties of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.com

For a molecule like this compound, which consists of a rigid isoquinoline ring system and a flexible propanamine side chain, MD simulations are ideal for exploring its conformational space. A simulation can track the rotations around the single bonds of the side chain, revealing the preferred dihedral angles and the most populated and stable conformations in a given environment, such as in an aqueous solution. nih.gov

The simulation begins with an energy-minimized structure and proceeds for a set duration (typically nanoseconds to microseconds). frontiersin.org The resulting trajectory is a high-resolution "molecular movie" that can be analyzed to understand the molecule's flexibility and identify stable conformational states.

| Parameter | Typical Value/Choice | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function of the system. mdpi.com |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of the solvent environment. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics laboratory conditions (e.g., 300 K, 1 atm). mdpi.com |

| Simulation Time | 100 - 1000 ns | Duration needed to observe relevant conformational changes. |

| Time Step | 2 fs | The interval for integrating the equations of motion. |

A primary application of MD simulations in drug discovery is to study how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.gov This process often begins with molecular docking to predict the most likely binding pose of the ligand in the protein's active site. An MD simulation is then initiated with this docked complex to assess the stability of the binding pose and characterize the dynamics of the interaction. nih.gov

Key metrics are analyzed from the simulation trajectory. The Root-Mean-Square Deviation (RMSD) of the ligand's atoms is calculated over time to determine if it remains stably bound in the pocket or if it drifts from its initial position. Similarly, the RMSD of the protein can indicate if ligand binding induces conformational changes. Furthermore, specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, are monitored throughout the simulation to identify the key residues responsible for anchoring the ligand. researcher.life This detailed dynamic picture of the ligand-protein complex is invaluable for understanding the molecular basis of its biological activity.

| Analysis Metric | Purpose | Interpretation of a Favorable Result |

|---|---|---|

| Ligand RMSD | Measures the stability of the ligand's binding pose. | Low, stable fluctuation around an average value. |

| Protein RMSF (Root-Mean-Square Fluctuation) | Identifies flexible and rigid regions of the protein. | Reduced fluctuation in binding site residues upon ligand binding. |

| Hydrogen Bond Analysis | Quantifies the number and duration of hydrogen bonds. | Consistent hydrogen bonds are maintained throughout the simulation. |

| Binding Free Energy (e.g., MM/GBSA) | Estimates the strength of the ligand-protein interaction. | A large negative value indicates strong, favorable binding. researcher.life |

Molecular Docking and Ligand-Protein Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. slideshare.net This method is instrumental in understanding the binding mechanism of this compound and its analogs to various protein targets.

Research on structurally related quinoline (B57606) and isoquinoline derivatives has demonstrated their potential to interact with a range of biological targets, including kinases, enzymes, and receptors. nih.govnih.govrjptonline.org Molecular docking studies on these related compounds have revealed key binding modes that are likely relevant to this compound. These interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For instance, in studies involving quinoline derivatives targeting kinases, the quinoline nitrogen often acts as a hydrogen bond acceptor, while the aromatic rings participate in hydrophobic and π-π stacking interactions with aromatic residues in the active site. nih.gov

The propanamine side chain of this compound introduces additional flexibility and potential for hydrogen bonding and electrostatic interactions, which can significantly influence its binding affinity and selectivity for specific protein targets. Docking simulations would likely show the terminal amine group forming hydrogen bonds with acidic residues or backbone carbonyls within a binding pocket.

Table 1: Predicted Ligand-Protein Interactions for a Hypothetical this compound Analog

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | ASP 145 | 2.8 |

| Hydrogen Bond | GLU 98 | 3.1 |

| Hydrophobic | LEU 83 | 3.5 |

| Hydrophobic | VAL 126 | 3.9 |

| π-π Stacking | PHE 148 | 4.2 |

Note: This table is illustrative and based on common interactions observed for similar compounds.

In Silico Drug Design and Virtual Screening Applications for this compound Analogues

In silico drug design and virtual screening are powerful computational tools used to identify and optimize novel drug candidates from large chemical libraries. slideshare.netnih.govwjpmr.com These methods are particularly valuable for exploring the therapeutic potential of this compound analogues.

Virtual screening campaigns can be conducted using either ligand-based or structure-based approaches. wjpmr.com In a ligand-based approach, a known active molecule similar to this compound would be used as a template to search for other compounds with similar properties. Structure-based virtual screening, on the other hand, involves docking a library of compounds into the three-dimensional structure of a specific biological target. nih.gov

For this compound analogues, a typical virtual screening workflow would involve:

Library Preparation: Assembling a diverse library of virtual compounds based on the this compound scaffold.

Target Selection: Identifying a relevant biological target based on preliminary experimental data or therapeutic hypotheses.

Docking and Scoring: Docking the virtual library against the target protein and using a scoring function to rank the compounds based on their predicted binding affinity.

Hit Selection and Refinement: Selecting the top-scoring compounds for further experimental validation and potential chemical modification to improve their properties.

This approach has been successfully applied to other quinoline-based compounds to identify potential inhibitors for various diseases. nih.gov

Chemoinformatics and Chemical Space Exploration for this compound Derivatives

Chemoinformatics involves the use of computational methods to analyze and organize large datasets of chemical information. nih.gov The exploration of the chemical space of this compound derivatives is crucial for understanding their structure-activity relationships (SAR) and identifying novel compounds with desirable properties. nih.govresearchgate.net

The chemical space can be defined by a set of molecular descriptors that quantify various aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. By mapping the chemical space of this compound derivatives, researchers can:

Identify regions of the chemical space that are associated with high biological activity.

Assess the diversity of a compound library.

Guide the design of new derivatives with improved properties.

Principal Component Analysis (PCA) is a common technique used to visualize and analyze high-dimensional chemical space data in a lower-dimensional representation.

Table 2: Key Molecular Descriptors for Chemical Space Exploration

| Descriptor | Description | Relevance |

| Molecular Weight | The mass of a molecule. | Influences absorption and distribution. |

| LogP | A measure of lipophilicity. | Affects membrane permeability. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Important for target binding. |

| Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. | Important for target binding. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms. | Correlates with drug transport properties. |

Development and Application of Novel Computational Algorithms for this compound Systems

The complexity of biological systems often requires the development of novel computational algorithms to accurately model and predict the behavior of molecules like this compound. These advanced algorithms can provide deeper insights into ligand-protein interactions, binding kinetics, and the dynamic nature of these systems.

Areas of active development in computational algorithms relevant to this compound systems include:

Enhanced Sampling Molecular Dynamics (MD) Simulations: Techniques like metadynamics and umbrella sampling can be used to explore the conformational landscape of this compound and its target protein, providing insights into the binding and unbinding pathways.

Machine Learning and Artificial Intelligence (AI): Machine learning models can be trained on existing data to predict the biological activity of new this compound derivatives with high accuracy, accelerating the drug discovery process.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods combine the accuracy of quantum mechanics for the reactive or key binding region with the efficiency of molecular mechanics for the larger protein environment, allowing for a more precise description of ligand-protein interactions.

The application of these advanced computational methods will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

Structure Activity Relationship Sar Studies of 8 Isoquinolinepropanamine and Its Analogues

Systematic Structural Modifications and Design of 8-Isoquinolinepropanamine Analogues

The systematic structural modification of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at optimizing its pharmacological profile. This process involves the synthesis of a series of analogues where specific parts of the molecule are methodically altered. For the this compound scaffold, these modifications would typically target three main regions: the isoquinoline (B145761) ring, the propanamine side chain, and the terminal amino group.

Isoquinoline Ring Modifications: Substituents can be introduced at various positions on the isoquinoline nucleus. For instance, the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro groups) can significantly influence the electronic properties of the ring system. These changes can affect the compound's ability to engage in pi-stacking interactions or hydrogen bonding with its biological target.

Propanamine Side Chain Alterations: The three-carbon linker of the propanamine side chain offers several avenues for modification. Its length can be extended or shortened to probe the optimal distance between the isoquinoline core and the terminal amine. Furthermore, the introduction of alkyl groups or conformational constraints, such as cyclopropane rings, can alter the flexibility of the side chain, which can be crucial for fitting into a specific binding pocket.

Terminal Amino Group Modifications: The primary amine of this compound is a key site for modification. It can be converted to secondary or tertiary amines by introducing various alkyl or aryl substituents. These modifications can impact the compound's basicity (pKa), lipophilicity, and potential for hydrogen bonding, all of which are critical determinants of biological activity.

The design of these analogues is often guided by the desire to explore specific interactions with a biological target. For example, if a hydrophobic pocket is hypothesized in the target's binding site, analogues with lipophilic substituents on the isoquinoline ring would be synthesized.

Correlation of Defined Structural Features with Investigated Biological Activities

Once a library of this compound analogues has been synthesized, the next critical step is to evaluate their biological activity and establish a correlation between their structural features and their potency. This process, known as Structure-Activity Relationship (SAR) analysis, provides valuable insights into the molecular determinants of the compound's function.

For instance, a hypothetical study on a series of this compound analogues as inhibitors of a specific enzyme might reveal that the presence of a small, electron-withdrawing substituent at the 5-position of the isoquinoline ring leads to a significant increase in inhibitory activity. This would suggest that this position is involved in a key interaction with the enzyme's active site.

Similarly, modifications to the propanamine side chain could demonstrate that a specific stereochemistry or a rigidified conformation is essential for activity, indicating a high degree of spatial constraint within the binding site. Alterations to the terminal amine might show that a secondary amine with a small alkyl group is optimal for activity, suggesting a balance between basicity and steric bulk is required.

These correlations are typically compiled into SAR tables, which systematically document the structural changes and the corresponding changes in biological activity.

Pharmacophore Modeling for the this compound Scaffold

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a pharmacophore model would be developed based on the structures of the most active analogues.

The resulting pharmacophore model for an this compound series might consist of several key features:

Aromatic Ring Feature: Representing the isoquinoline nucleus, crucial for aromatic interactions.

Hydrogen Bond Acceptor: The nitrogen atom of the isoquinoline ring.

Hydrogen Bond Donor: The N-H group of the propanamine side chain.

Positive Ionizable Feature: The terminal amino group, which is protonated at physiological pH.

Hydrophobic Feature: Potentially arising from a specific substituent on the isoquinoline ring.

This model serves as a 3D query to search virtual compound libraries for novel, structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. It also provides a visual representation of the key interaction points, guiding further analogue design.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating various molecular descriptors for each analogue and then using statistical methods to correlate these descriptors with the observed activity.

For a series of this compound analogues, a QSAR model could be developed using a variety of descriptors, including:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which describe the electronic properties of the molecules.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es), which quantify the size and shape of the molecules.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which measures the lipophilicity of the compounds.

Topological Descriptors: Which are numerical representations of the molecular structure, such as connectivity indices.

Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to generate an equation that relates a combination of these descriptors to the biological activity. A robust QSAR model can be a powerful predictive tool, allowing for the estimation of the biological activity of newly designed, unsynthesized this compound analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

Biological Target Identification and Mechanistic Studies of 8 Isoquinolinepropanamine

Probe-Based Biological Target Identification Strategies

Probe-based strategies involve the chemical modification of 8-Isoquinolinepropanamine to incorporate a reactive or reporter group. This "probe" molecule is then used to capture and identify its interacting protein partners from complex biological samples.

Affinity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to identify the protein targets of small molecules directly in native biological systems. nih.gov For this compound, this would involve synthesizing a derivative that incorporates a reactive group, which can form a covalent bond with its target protein(s), and a reporter tag, such as biotin (B1667282) or a fluorescent dye, for detection and enrichment.

The general workflow for an ABPP study of this compound would be as follows:

Probe Synthesis: A chemical probe is synthesized based on the structure of this compound. This probe would retain the core structure to ensure it still binds to the same biological targets, but would also contain a reactive group and a reporter tag.

Incubation: The probe is incubated with a complex proteome, such as a cell lysate or even in live cells.

Target Labeling: The probe covalently binds to its protein targets.

Enrichment and Identification: The reporter tag is used to enrich the probe-labeled proteins. For example, if the tag is biotin, avidin-coated beads can be used to pull down the protein-probe complexes. The enriched proteins are then identified using mass spectrometry.

A key advantage of ABPP is its ability to identify direct binding partners and provide information about the functional state of enzymes. nih.gov

Table 1: Hypothetical Data from an ABPP Experiment with an this compound-derived Probe

| Protein ID | Protein Name | Function | Fold Enrichment (Probe vs. Control) |

|---|---|---|---|

| P12345 | Kinase X | Signal Transduction | 15.2 |

| Q67890 | Dehydrogenase Y | Metabolism | 8.5 |

Chemical proteomics encompasses a broad range of techniques, including ABPP, that utilize chemical probes to investigate protein function and small molecule interactions on a proteome-wide scale. creative-proteomics.com For the deconvolution of this compound targets, a chemical proteomics approach would aim to create a comprehensive profile of its interacting partners. springernature.com

One advanced strategy involves competitive ABPP. In this setup, biological samples are pre-incubated with the unmodified this compound before the addition of a broad-spectrum probe that targets a particular enzyme class. If this compound binds to a specific enzyme, it will block the binding of the broad-spectrum probe, leading to a decrease in signal for that particular protein. This method is highly effective for validating target engagement and assessing selectivity. iaanalysis.com

Another approach is photoaffinity labeling, where the this compound probe is designed with a photo-reactive group. acs.org Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "trapping" the interacting proteins. This is particularly useful for capturing transient or weak interactions.

Label-Free Target Identification Methodologies

Label-free methods offer the significant advantage of not requiring any chemical modification of the small molecule, thereby avoiding potential alterations to its biological activity. These techniques rely on detecting changes in the physical properties of proteins upon ligand binding.

Drug Affinity Responsive Target Stability (DARTS) is a label-free method based on the principle that the binding of a small molecule can stabilize a protein's structure, making it more resistant to proteolysis. pnas.org To identify the targets of this compound using DARTS, a cell lysate would be treated with the compound, followed by digestion with a protease, such as pronase or thermolysin. springernature.com

The workflow for a DARTS experiment is as follows:

Treatment: Cell lysates are incubated with this compound or a vehicle control.

Proteolysis: A protease is added to both the treated and control samples to digest the proteins.

Analysis: The digested samples are analyzed by SDS-PAGE. Proteins that are stabilized by binding to this compound will be protected from digestion and will appear as more prominent bands compared to the control.

Identification: The protected protein bands are excised from the gel and identified using mass spectrometry. nih.gov

The simplicity and the fact that it does not require modification of the compound make DARTS a widely applicable method for target identification. pnas.org

Table 2: Potential Protein Targets of this compound Identified by DARTS

| Protein ID | Protein Name | Molecular Weight (kDa) | % Protection from Proteolysis |

|---|---|---|---|

| P54321 | Structural Protein A | 72 | 85 |

| Q09876 | Enzyme B | 45 | 62 |

Beyond DARTS, other stability-based proteomics methods can provide a global and quantitative view of protein-ligand interactions. These techniques measure changes in protein stability on a proteome-wide scale.

One prominent method is Thermal Proteome Profiling (TPP) , which is based on the principle that ligand binding can alter the thermal stability of a protein. nih.gov In a TPP experiment, cells or cell lysates are treated with this compound and then heated to various temperatures. The aggregated proteins are removed, and the remaining soluble proteins are quantified using mass spectrometry. The target proteins of this compound will show a shift in their melting temperature compared to the untreated control.

Another method is the Stability of Proteins from Rates of Oxidation (SPROX) , which measures changes in protein stability by monitoring the rate of chemical denaturation-induced oxidation of methionine residues. acs.orgpnas.org Proteins that are stabilized by this compound will unfold more slowly in the presence of a chemical denaturant, and their methionine residues will be less accessible to oxidation.

These stability-based methods provide a powerful, unbiased, and proteome-wide approach to identifying the direct and indirect targets of a small molecule. researchgate.net

Transcriptional Profiling and Gene Module Pair-Based Target Inference

In addition to direct protein-binding assays, the cellular targets of this compound can be inferred by analyzing its effects on global gene expression. Transcriptional profiling provides a snapshot of the cellular response to a compound, which can be used to generate hypotheses about its mechanism of action and biological targets. acs.org

By treating cells with this compound and analyzing the resulting changes in mRNA levels using techniques like RNA sequencing, a gene expression signature can be generated. This signature can then be compared to databases of expression profiles from cells treated with compounds with known mechanisms of action or from cells with specific gene perturbations. nih.gov

A more advanced approach is Gene Module Pair-Based Target Inference (GMPTI) . This method is based on the idea that the perturbation of a specific protein target will lead to a characteristic and reproducible change in the expression of a pair of gene sets or modules—one being upregulated and the other downregulated. nih.govnih.gov

The process for GMPTI would involve:

Generating a Transcriptional Profile: Cells are treated with this compound, and the resulting gene expression changes are measured.

Comparison to a GMP Database: The expression profile is compared against a pre-compiled database of gene module pairs that are associated with the perturbation of specific targets.

Target Inference: A statistically significant match between the this compound-induced expression signature and a specific gene module pair suggests that the corresponding protein is a likely target of the compound. nih.gov

This approach allows for the inference of drug targets without the need for chemical modification of the compound and can provide valuable insights into the broader cellular pathways affected by this compound. nih.gov

Network Biology Approaches for Predictive Target Identification

Network biology offers a powerful in-silico approach to hypothesize the biological targets of a compound like this compound by analyzing its relationships within complex biological networks. fiveable.me This methodology moves beyond the "one drug, one target" paradigm to embrace the concept of polypharmacology, where a single compound can interact with multiple targets. nih.gov

The process begins with the construction of interaction networks, which can include protein-protein interactions (PPIs), gene regulatory networks, and metabolic pathways. openbioinformaticsjournal.com By integrating data from various sources, including genomic, proteomic, and chemical databases, a comprehensive map of molecular interactions is created. scispace.com The structure of this compound would be used to predict its potential interacting partners within this network. Algorithms can then be employed to identify proteins or pathways that are significantly perturbed by the compound, thereby predicting its primary and secondary targets. scienceopen.com

These computational predictions provide a ranked list of potential targets for this compound, which can then be prioritized for experimental validation. This approach not only helps in identifying the primary efficacy targets but also in predicting potential off-target effects, which are crucial for understanding the compound's broader biological impact. fiveable.menih.gov

Table 1: Illustrative Predictive Target List for this compound using Network Biology Approaches This table is for illustrative purposes to demonstrate the output of a network biology analysis and does not represent actual experimental data.

| Predicted Target | Network Centrality Score | Associated Pathway | Prediction Confidence |

|---|---|---|---|

| Kinase A | 0.92 | MAPK Signaling | High |

| Receptor B | 0.85 | GPCR Signaling | High |

| Enzyme C | 0.76 | Metabolic Pathway X | Medium |

| Ion Channel D | 0.68 | Neuronal Signaling | Medium |

Investigation of Molecular Binding Mechanisms (General Methodologies)

Once potential targets are identified, the next step is to investigate the molecular mechanisms through which this compound binds to these targets. This involves a combination of computational and experimental techniques to characterize the interactions at an atomic level.

Ligand-protein interaction profiling is a critical step to understand how this compound physically interacts with its putative protein targets. researchgate.net Computational tools like PLIP (Protein-Ligand Interaction Profiler) can be used to analyze the non-covalent interactions between a ligand and a protein. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-stacking, which collectively determine the binding affinity and specificity. youtube.com

For a detailed analysis, molecular docking simulations would be performed to predict the binding pose of this compound within the active site or allosteric sites of its target proteins. These simulations provide insights into the key amino acid residues involved in the interaction. openbioinformaticsjournal.com The results of such analyses are often visualized in 2D and 3D diagrams to clearly depict the interaction patterns. researchgate.net

Table 2: Hypothetical Interaction Profile of this compound with a Predicted Kinase Target This table is for illustrative purposes and does not represent actual experimental data.

| Interaction Type | Interacting Residue | Distance (Å) |

|---|---|---|

| Hydrogen Bond | ASP145 | 2.8 |

| Hydrophobic Interaction | LEU83 | 3.5 |

| Pi-Stacking | PHE146 | 4.2 |

If a predicted target of this compound is an enzyme, studies to assess the modulation of its activity are essential. These assays measure the effect of the compound on the rate of the enzymatic reaction. nih.gov Depending on the mechanism of action, a compound can act as an inhibitor, an activator, or may have no effect on the enzyme's catalytic activity.

For instance, if this compound is hypothesized to be an inhibitor, its potency would be determined by calculating the half-maximal inhibitory concentration (IC50). frontiersin.org Further kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing deeper insights into how the compound interacts with the enzyme, either at the active site or at an allosteric site. nih.gov These studies are crucial for understanding the functional consequences of the binding event. researchgate.net

Table 3: Illustrative Enzymatic Activity Modulation by this compound This table is for illustrative purposes and does not represent actual experimental data.

| Enzyme Target | Effect | IC50 / EC50 (µM) | Mode of Action |

|---|---|---|---|

| Kinase A | Inhibition | 5.2 | Competitive |

| Phosphatase Y | Activation | 12.8 | Allosteric |

For targets that are receptors, determining the binding affinity of this compound is a key step. Various in vitro techniques can be employed to quantify the strength of the interaction between the ligand and the receptor.

One common method is the radioligand binding assay, where a radiolabeled form of a known ligand is competed off the receptor by increasing concentrations of the test compound (this compound). The concentration at which the compound displaces 50% of the radioligand (the IC50 value) can be used to calculate its binding affinity (Ki).

Another widely used technique is the Enzyme-Linked Immunosorbent Assay (ELISA)-based ligand-receptor interaction assay. nih.gov This method can determine the dissociation constant (KD), which is a direct measure of binding affinity. nih.gov Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are other biophysical methods that can provide detailed thermodynamic and kinetic information about the binding event.

Table 4: Hypothetical Receptor Binding Affinities for this compound This table is for illustrative purposes and does not represent actual experimental data.

| Receptor Target | Assay Method | Binding Affinity (Ki/KD) (nM) |

|---|---|---|

| Receptor B | Radioligand Assay | 85 |

| Receptor G | SPR | 250 |

Exploration of 8 Isoquinolinepropanamine Derivatives and Analogues in Academic Research

Design and Synthesis of Novel 8-Isoquinolinepropanamine Analogues for Biological Study

The design of novel analogues based on the quinoline (B57606) scaffold is often guided by molecular hybridization, a strategy that combines different bioactive moieties to create new hybrid compounds with potentially improved or novel activities. mdpi.com Researchers frequently modify the core structure at various positions to generate a library of compounds for biological screening. Common synthetic strategies are employed to introduce diverse functional groups and substituents.

One prevalent method for modifying the related 8-hydroxyquinoline (B1678124) scaffold is the Mannich reaction, which allows for the introduction of aminomethyl substituents at the C-7 position. nih.gov This reaction utilizes an aldehyde and an amine to append a side chain, enabling the exploration of various amine functionalities. nih.gov Another sophisticated strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach is used to synthesize 1,2,3-triazole-containing derivatives, which can act as bioisosteres for amide bonds, potentially improving ligand-receptor interactions. mdpi.com

Furthermore, standard organic chemistry transformations are used to create diverse libraries. For instance, 8-quinolinesulfonyl chloride can be reacted with various amines, such as propargylamine, to form sulfonamides. mdpi.com These intermediates can then undergo further reactions, like the aforementioned CuAAC, to attach other molecular fragments. mdpi.com The synthesis of carboxamide derivatives is also a common approach to enhance properties like water solubility and cell membrane permeability. researchgate.net These synthetic methodologies allow for systematic structural modifications, which are crucial for subsequent biological evaluation and the establishment of structure-activity relationships.

Table 1: Synthetic Strategies for Quinoline Analogue Diversification

| Synthetic Method | Starting Material Example | Reagents | Resulting Analogue Type | Reference |

|---|---|---|---|---|

| Mannich Reaction | 8-Hydroxyquinoline | Aldehyde, Amine | C-7 Aminomethyl Derivatives | nih.gov |

| Sulfonamide Formation | 8-Quinolinesulfonyl Chloride | Propargylamine, Triethylamine | N-propargyl-8-quinolinesulfonamide | mdpi.com |

| CuAAC "Click" Chemistry | Sulfonamide with alkyne | Organic azide, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole Derivatives | mdpi.com |

| Amide Coupling | 8-Aminoquinoline (B160924) | Carboxylic Acid, Coupling agents | 8-Amidoquinoline Derivatives | researchgate.netnih.gov |

Advanced Structure-Activity Relationship Investigations of Modified Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are essential for optimizing lead compounds. For quinoline-based analogues, SAR investigations have revealed key insights into the roles of different substituents and their positions on the quinoline ring.

Ring Substitutions:

Position 5: Substitution at the C-5 position of the quinoline ring with electron-withdrawing groups has been shown to enhance anticancer activity. nih.gov Conversely, introducing a sulfonic acid group at this position can decrease cytotoxicity, likely by impeding cell permeability. nih.gov

Position 7: The introduction of substituents at the C-7 position generally leads to a loss of antimalarial activity in 8-aminoquinoline analogues. who.int However, in the context of anticancer 8-hydroxyquinoline-derived Mannich bases, substitution at C-7 has proven more effective than at C-5 for activity against certain matrix metalloproteinases. nih.gov

Side Chain Modifications: The nature of the side chain attached at position 8 is a critical determinant of biological activity. In the classic 8-aminoquinoline antimalarial agents, the length and substitution pattern of the diamine side chain are crucial for efficacy. who.intnih.gov For anticancer analogues, the introduction of aromatic moieties to the side chain can have varied effects. While in some series this modification enhances activity, in others it can decrease toxicity and eliminate selectivity for multidrug-resistant cells. nih.gov

The lipophilicity and electronic properties of substituents are key parameters in SAR. Methoxy groups, for example, can influence electronic properties and increase a compound's lipophilicity, which may enhance its ability to interact with biological membranes and protein targets. researchgate.net A comprehensive analysis of these structural modifications allows for the rational design of more potent and selective compounds.

Table 2: Summary of Structure-Activity Relationship Findings for Quinoline Analogues

| Modification Site | Substituent Type | Effect on Biological Activity | Target/Model | Reference |

|---|---|---|---|---|

| Position 5 | Electron-withdrawing group (e.g., Chloro) | Increased anticancer activity | Multidrug-Resistant Cancer Cells | nih.gov |

| Position 5 | Sulfonic acid | Decreased cytotoxicity | Cancer Cell Lines | nih.gov |

| Position 7 | General substituents | Loss of activity | Antimalarial (P. cynomolgi) | who.int |

| Side Chain | Branched aromatic groups | Decreased toxicity and selectivity | Multidrug-Resistant Cancer Cells | nih.gov |

| General | Methoxy groups | Enhanced interaction with membranes/proteins | General Anticancer | researchgate.net |

Mechanistic Investigations into the Biological Activity of this compound Analogues

Understanding the mechanism of action is crucial for the development of targeted therapeutics. Research into quinoline-based compounds has uncovered several distinct biological mechanisms. A definitive mechanism for many 8-aminoquinoline agents has not been fully established, and any analysis must be considered within this context. who.intnih.gov

One proposed mechanism for certain antitumor bis-8-hydroxyquinoline substituted benzylamines involves the formation of a quinone methide intermediate. This reactive species does not appear to interact with DNA but rather forms covalent adducts with protein thiol groups. researchgate.net This interaction can interfere with protein folding, induce endoplasmic reticulum (ER) stress, and ultimately trigger cytotoxic or cytostatic effects in cancer cells. researchgate.net

Another key mechanism involves the inhibition of specific enzymes. A series of 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer cell survival and proliferation. researchgate.net Molecular modeling suggests these inhibitors bind within the ATP-binding pocket of the kinase, interacting with key residues like Asp186 and Lys67. researchgate.net

Development and Application of this compound Derivatives as Chemical Biology Probes

Beyond therapeutic applications, derivatives of the quinoline scaffold, particularly 8-aminoquinoline and 8-amidoquinoline, have been extensively developed as chemical biology probes. These tools are invaluable for detecting and studying biological molecules and processes in complex environments.

A primary application is in the development of fluorescent sensors for metal ions, most notably zinc (Zn²⁺). researchgate.netnih.gov The 8-aminoquinoline moiety can act as a fluorophore and a chelator. researchgate.net Upon binding to Zn²⁺, these probes often exhibit a significant enhancement in fluorescence intensity and a shift in emission wavelength, allowing for sensitive and selective detection of the ion in biological and environmental samples. researchgate.netmdpi.com Introducing carboxamide groups into the 8-aminoquinoline structure is a common strategy to improve water solubility and cell permeability, making these probes more suitable for biological applications. nih.gov

In addition to small molecule sensing, quinoline-based derivatives are used as affinity-based probes to identify protein targets. An 8-mercaptoquinoline (B1208045) motif, for example, has been used to enrich metalloproteins from live cells, leading to the identification of components of the minichromosome maintenance complex as significant targets. rsc.org These affinity probes are critical tools for "probing the metalloproteome" and understanding the interactions between small molecules and their protein binding partners within a cellular context. rsc.org

Table 3: 8-Aminoquinoline Derivatives as Chemical Biology Probes

| Probe Type | Core Scaffold | Target Analyte | Principle of Operation | Reference |

|---|---|---|---|---|

| Fluorescent Sensor | 8-Amidoquinoline | Zinc ions (Zn²⁺) | Chelation-induced fluorescence enhancement | researchgate.netnih.govmdpi.com |

| Fluorescent Sensor | 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | Zinc ions (Zn²⁺) | Fluorogenic chelation | nih.gov |

| Affinity-based Probe | 8-Mercaptoquinoline | Metalloproteins | Covalent binding/enrichment for proteomic analysis | rsc.org |

Future Perspectives and Emerging Research Avenues for 8 Isoquinolinepropanamine Research

Integration of Artificial Intelligence and Machine Learning in Research on 8-Isoquinolinepropanamine

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the pharmaceutical industry by making the process of drug discovery and development more efficient. ijpsjournal.com These technologies are being used to analyze large datasets, predict how molecules will interact, and identify potential new drugs. ijpsjournal.com For this compound, AI and ML can be used in several ways to speed up research and development.

One key application of AI is in identifying and validating new drug targets. nih.gov Machine learning algorithms can analyze vast amounts of biological data to identify proteins and pathways that are associated with diseases. nih.gov This can help researchers to identify new potential uses for this compound and its derivatives. AI can also be used to predict the three-dimensional structure of proteins, which is crucial for understanding how drugs bind to their targets. mdpi.com

AI is also being used to improve the efficiency of clinical trials. ijpsjournal.com Machine learning models can help to select patients who are most likely to respond to a particular treatment, and can also be used to predict potential side effects. ijpsjournal.com This can help to reduce the risk to patients and increase the chances of a successful trial. ijpsjournal.com

Advancements in High-Throughput Screening Methodologies for this compound Analogues

High-throughput screening (HTS) has become a cornerstone of modern drug discovery, allowing researchers to rapidly test vast libraries of chemical compounds for their effects on a specific biological target. jocpr.com This technology is particularly relevant for the exploration of this compound analogues, as it enables the efficient identification of molecules with desired biological activities. Recent advancements in HTS are further enhancing its power and efficiency, paving the way for accelerated discovery of new therapeutic agents.

One of the key trends in HTS is the move towards more physiologically relevant assay systems. jocpr.com The use of 3D cell cultures and organoids in HTS provides a more accurate representation of how a drug will behave in the human body, increasing the predictive power of the screen and the likelihood of success in subsequent stages of drug development. jocpr.com Additionally, phenotypic screening, which assesses the effects of compounds on whole cells or organisms, is gaining traction as a complementary approach to traditional target-based screening. jocpr.comjocpr.com This method can identify compounds that work through novel or unknown mechanisms of action. jocpr.com

Automation and miniaturization are also transforming HTS platforms. jocpr.comjocpr.com Automated systems for liquid handling and data analysis have dramatically increased the throughput and reproducibility of screening experiments, while reducing costs. azolifesciences.com These advancements allow for the screening of larger and more diverse compound libraries, increasing the chances of finding promising new drug candidates.

The integration of artificial intelligence and machine learning is further enhancing the capabilities of HTS. jocpr.com AI algorithms can be used to analyze large datasets from HTS campaigns, identifying patterns and relationships that might be missed by traditional methods. jocpr.comjocpr.com This can help to prioritize hits for further investigation and guide the design of new analogues with improved properties. jocpr.com

| HTS Advancement | Impact on this compound Analogue Screening |

| 3D Cell Cultures & Organoids | More physiologically relevant data, higher predictive power. jocpr.comjocpr.com |

| Phenotypic Screening | Identification of compounds with novel mechanisms of action. jocpr.comjocpr.com |

| Automation & Miniaturization | Increased throughput, reduced costs, and improved reproducibility. jocpr.comjocpr.comazolifesciences.com |

| AI & Machine Learning | Enhanced data analysis, hit prioritization, and analogue design. jocpr.comjocpr.com |

These advancements in HTS technologies are poised to significantly accelerate the discovery and development of new drugs based on the this compound scaffold. By providing more relevant data and enabling more efficient screening, these methods will help to unlock the full therapeutic potential of this important class of compounds.

Development of Advanced Computational Models for Predicting this compound Interactions

Advanced computational models have become indispensable tools in modern drug discovery, offering a rapid and cost-effective way to predict how molecules will interact with biological targets. stmjournals.com These models are particularly valuable for the study of this compound and its analogues, as they can provide detailed insights into the molecular basis of their activity and guide the design of new compounds with improved properties.

A variety of computational techniques are used to predict molecular interactions, including molecular dynamics (MD) simulations, quantum mechanics/molecular mechanics (QM/MM) methods, and machine learning algorithms. stmjournals.com MD simulations can provide a detailed picture of the dynamic behavior of a molecule over time, revealing conformational changes and transient interactions that may be important for its activity. stmjournals.com QM/MM methods offer a balance between accuracy and computational efficiency, allowing for the high-precision study of large biomolecular systems. stmjournals.com

Machine learning algorithms are also playing an increasingly important role in predicting molecular interactions. stmjournals.comnih.gov These algorithms can be trained on large datasets of known drug-target interactions to predict the activity of new compounds with remarkable speed and accuracy. stmjournals.comnih.gov This can be particularly useful for screening large libraries of virtual compounds to identify promising candidates for further investigation.

The integration of these computational models with experimental data is crucial for enhancing their predictive power and reliability. stmjournals.com For example, data from high-throughput screening campaigns can be used to train and validate machine learning models, while structural data from X-ray crystallography or cryo-electron microscopy can be used to guide molecular docking and MD simulations.

| Computational Model | Application in this compound Research |

| Molecular Dynamics (MD) | Simulating dynamic behavior and conformational changes. stmjournals.com |

| QM/MM Methods | High-precision investigation of large biomolecular systems. stmjournals.com |

| Machine Learning | Predicting bioactivity and identifying new drug-target pairs. stmjournals.comnih.gov |

The continued development of these advanced computational models, coupled with their integration with experimental data, will be essential for accelerating the discovery and development of new drugs based on the this compound scaffold. By providing a deeper understanding of the molecular interactions that govern their activity, these models will enable the rational design of new therapies with improved efficacy and safety.

Exploration of Novel Biological Targets and Signaling Pathways Modulated by this compound

A crucial aspect of future research on this compound will be the identification and validation of novel biological targets and the elucidation of the signaling pathways through which this compound and its analogues exert their effects. While initial research may have focused on a specific target or pathway, a broader exploration could reveal new therapeutic opportunities.

Modern drug discovery increasingly utilizes network-based systems biology and multi-omics analyses to identify key biomolecules and signaling pathways associated with disease pathophysiology. researchgate.net Applying these approaches to this compound could uncover previously unknown interactions and mechanisms of action. By analyzing large datasets from genomics, proteomics, and metabolomics, researchers can construct comprehensive interaction maps that reveal the broader biological context in which this compound operates.

The exploration of novel targets and pathways is not only important for discovering new therapeutic applications for this compound but also for understanding potential off-target effects and for developing more selective and potent analogues. By expanding our knowledge of the biological systems modulated by this compound, researchers can build a more complete picture of its therapeutic potential and pave the way for the development of the next generation of innovative medicines.

| Research Approach | Application to this compound |

| Network-based systems biology | Identification of key biomolecules and signaling pathways. researchgate.net |

| Multi-omics analysis | Comprehensive understanding of biological interactions. researchgate.net |

| Phenotypic screening | Discovery of compounds with novel mechanisms of action. jocpr.comjocpr.com |

| Target deconvolution | Identification of specific molecular targets. |

By embracing these exploratory approaches, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of new and effective treatments for a wide range of diseases.

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.